5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido
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Overview
Description
5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a sulfonamide group. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory, antimalarial, and antileishmanial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound to form the pyrazole ring through cyclization.
Attachment of the Phenyl and Thiophene Groups: Using Suzuki or Stille coupling reactions to attach the phenyl and thiophene groups to the pyrazole ring.
Introduction of the Sulfonamide Group: Reacting the intermediate with sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Hydroxylation: Introducing the hydroxyl group through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the coupling reactions using palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development. Its pyrazole and thiophene moieties are known for their bioactivity.
Medicine
Medically, 5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido is being investigated for its potential as an anti-inflammatory and antimalarial agent. Studies have shown it can inhibit the growth of Plasmodium species and Leishmania parasites .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties due to its conjugated system.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The pyrazole ring can interact with various biological targets, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-3-(thiophen-2-yl)pentane-1-sulfonamido: Lacks the pyrazole ring, which may reduce its bioactivity.
4-(1H-pyrazol-1-yl)phenyl sulfonamides: Similar structure but without the thiophene ring, potentially altering its pharmacological profile.
Thiophene-pyrazole derivatives: These compounds share the core structure but differ in the substitution pattern, affecting their chemical and biological properties.
Uniqueness
The uniqueness of 5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido lies in its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c22-13-9-15(18-3-1-14-25-18)8-11-20-26(23,24)17-6-4-16(5-7-17)21-12-2-10-19-21/h1-7,10,12,14-15,20,22H,8-9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKYJTFXHFBTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(CCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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